5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide
Description
This compound belongs to a class of indole- and pyrrole-based small molecules designed as tyrosine kinase inhibitors (TKIs). Its core structure features a 5-fluoroindol-2-one moiety linked via an E-configured methylene bridge to a 2,4-dimethylpyrrole-3-carboxamide scaffold. The unique substitution at the terminal ethylamino group—specifically, the incorporation of five deuterium atoms (1,1,2,2,2-pentadeuterioethylamino)—distinguishes it from related compounds. Deuterated analogs are often explored to modulate pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect .
Properties
Molecular Formula |
C20H23FN4O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10+/i1D3,4D2 |
InChI Key |
LIZNIAKSBJKPQC-NNIKCMPVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C/2\C3=C(C=CC(=C3)F)NC2=O)C |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide involves multiple steps, including the formation of the indole and pyrrole rings, followed by the introduction of the fluorine and deuterium atoms. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrole Ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Fluorine: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated indole moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of fluorinated and deuterated pharmaceuticals.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and selectivity, while the deuterated ethylamino group can improve metabolic stability and reduce toxicity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogs and Substitutions
The following table summarizes key structural analogs and their modifications:
Key Observations:
- Deuterated vs. Non-deuterated Analogs: The deuterated ethylamino group in the target compound may enhance metabolic stability compared to sunitinib’s diethylamino group.
- Halogen Substitutions : Replacing the 5-fluoro group with chlorine (as in the chloro analog in ) could alter kinase selectivity and potency, though specific data are lacking.
- Salt Forms and Solubility : Malate and maleate salts (e.g., ) improve aqueous solubility, critical for oral bioavailability. The deuterated compound’s salt form is unspecified but may require similar optimization.
Pharmacological Profiles
- Sunitinib (SU11248): Exhibits IC₅₀ values of 10–20 nM for VEGF-R2 and PDGF-Rβ in enzymatic assays, with potent antiangiogenic and antitumor effects in vivo . Its diethylaminoethyl group contributes to moderate protein binding (~95%) and acceptable bioavailability (~50%) .
- Malate Salt Analogs : Crystalline malate salts (e.g., ) demonstrate enhanced thermodynamic stability and solubility (>10 mg/mL in water), facilitating formulation development.
- Deuterium may reduce hepatic clearance, as seen in deuterated TKIs like deutetrabenazine .
Physicochemical and Formulation Considerations
- Crystalline vs. Amorphous Forms : Sunitinib malate exists in multiple crystalline polymorphs (ε-modification in ), which influence dissolution rates. The deuterated compound’s crystallinity is unreported but likely critical for manufacturing.
- Hygroscopicity: Maleate salts (e.g., ) are nonhygroscopic, advantageous for long-term storage. Deuterated analogs may require similar salt selection to mitigate moisture sensitivity.
Clinical and Developmental Status
- Sunitinib: Approved for renal cell carcinoma and gastrointestinal stromal tumors .
- Experimental Analogs : The chloro-substituted variant () and morpholinylpropyl derivative () remain in preclinical stages, highlighting the challenge of optimizing potency and safety.
- Deuterated Compound: No clinical data are available, but its development would likely follow a path similar to sunitinib, requiring rigorous PK/PD studies to validate deuterium’s impact.
Biological Activity
The compound 5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H19F N2O3
- Molecular Weight : 300.28 g/mol
- CAS Number : 356068-93-4
- Structure : The compound features a pyrrole ring substituted with various functional groups, including a fluorinated indole moiety that is crucial for its bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can activate or deactivate many cellular processes.
Target Kinases
Preliminary studies suggest that this compound may target:
- MEK1/2 : Involved in the MAPK signaling pathway, which regulates cell division and survival.
Inhibition of these kinases can lead to reduced phosphorylation of downstream effectors like ERK1/2, ultimately resulting in decreased tumor growth.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes the findings from recent research:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HT-29 (Colorectal) | 14 | MEK1/2 inhibition | |
| BxPC3 (Pancreatic) | 12 | Apoptosis induction | |
| A549 (Lung) | 10 | Cell cycle arrest |
Case Study 1: MEK Inhibition in Tumor Models
In a study involving xenograft models of colorectal cancer (HT-29), administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of MEK signaling pathways, leading to decreased ERK phosphorylation levels.
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted on male Sprague-Dawley rats to evaluate the pharmacokinetics and safety profile of the compound. Results indicated that at higher doses (100 mg/kg), there were observable clinical signs of toxicity; however, lower doses maintained effective kinase inhibition without severe adverse effects.
Research Findings
Additional research has highlighted the following points regarding the biological activity of this compound:
- Selectivity : The compound shows selective inhibition against cancerous cells while sparing normal fibroblast cells, indicating a favorable therapeutic window.
- Resistance Mechanism : The presence of mutations in B-Raf and Ras pathways in certain cancer cells may affect sensitivity to treatment, suggesting that genetic profiling could guide therapeutic decisions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
